Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound characterized by its complex molecular structure, which includes a pyrrolo[3,4-d]pyrimidine core. Its molecular formula is , and it has a molecular weight of 324.16 g/mol. This compound features two chlorine atoms at positions 2 and 4 of the pyrimidine ring, contributing to its unique chemical properties and potential biological activities .
The chemical reactivity of benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is influenced by the presence of the dichloro substituents and the carboxylate group. It can participate in various nucleophilic substitution reactions due to the electrophilic nature of the chlorine atoms. Additionally, the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. The synthesis of this compound often involves microwave-assisted techniques to enhance reaction efficiency and yield .
Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has shown promising biological activities, particularly as an anticancer agent. Studies indicate its effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MCF7) and liver cancer (HePG2). The compound acts as a multi-targeted kinase inhibitor, affecting key pathways involved in cancer cell proliferation and survival. It has been found to inhibit several kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal growth factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-dependent Kinase 2 (CDK2), making it a valuable candidate for cancer therapy .
The synthesis of benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can be achieved through several methods:
These methods allow for efficient synthesis while maintaining high purity levels of the final product .
Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is primarily researched for its potential applications in medicinal chemistry, particularly in developing novel anticancer therapies. Its ability to inhibit multiple kinases makes it a candidate for targeted cancer treatments. Additionally, it may have applications in other therapeutic areas where kinase inhibition is beneficial .
Interaction studies have demonstrated that benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate effectively binds to various kinase targets. These interactions are crucial for understanding its mechanism of action and predicting its efficacy in clinical settings. The structure-activity relationship studies are ongoing to optimize its potency and selectivity against specific cancer types .
Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate shares structural similarities with several other compounds in the pyrrolo[3,4-d]pyrimidine family. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | Contains one chlorine atom; studied for anticancer activity | |
| 6-Benzyl-2,4-dichloro-6H-pyrrolo[3,4-d]pyrimidine | Lacks carboxylic acid functionality; different biological profile | |
| Pyrrolo[3,4-d]pyrimidines with varied substitutions | Varies | Exhibits diverse biological activities depending on substitutions |
The uniqueness of benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate lies in its specific dichloro substitution pattern and its potent multi-targeted kinase inhibition profile which sets it apart from other derivatives in therapeutic applications .
Multi-component reactions (MCRs) offer efficient pathways to assemble the pyrrolo[3,4-d]pyrimidine scaffold. The Biginelli reaction, a classic MCR, has been adapted to synthesize dihydropyrimidinone intermediates, which serve as precursors for further functionalization [1] [4]. For example, cyclocondensation of β-keto esters, aldehydes, and urea derivatives under acidic conditions yields dihydropyrimidinones, which undergo dehydrogenation and cyclization to form the pyrrolo[3,4-d]pyrimidine core [1].
Recent advances in MCRs emphasize regioselectivity. A Biginelli-like reaction employing methyl acetoacetate, aryl aldehydes, and 3-amino-1,2,4-triazoles under ionic liquid conditions selectively generates 7-aryl-5-methyl triazolopyrimidines [3]. This approach demonstrates how solvent systems (e.g., ionic liquids vs. acidic conditions) direct regioselectivity, a principle applicable to dichlorinated pyrrolopyrimidines [3].
Key challenges in MCRs include controlling substituent positioning and minimizing byproducts. For benzyl 2,4-dichloro derivatives, post-MCR chlorination and esterification steps are critical, as direct incorporation of chlorine atoms during cyclization often leads to side reactions [1] [6].
Table 1: MCR Conditions for Pyrrolo[3,4-d]Pyrimidine Synthesis
| Reactants | Conditions | Product Regioselectivity | Yield (%) |
|---|---|---|---|
| β-keto ester, aldehyde, urea | HCl/EtOH, reflux | 5-Methyl-7-aryl | 65–78 [1] |
| Methyl acetoacetate, aldehyde, triazole | [BMIM]BF₄, 80°C | 7-Aryl-5-methyl | 82 [3] |
Protective groups are indispensable for managing reactivity during pyrrolo[3,4-d]pyrimidine synthesis. The benzyl ester group in the target compound serves dual roles: it protects the carboxylate moiety and facilitates solubility during purification [6].
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is widely used to protect pyrrole nitrogens, as demonstrated in the synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines [6]. SEM’s stability under acidic and basic conditions ensures compatibility with subsequent chlorination and coupling reactions. However, its bulkiness may hinder electrophilic substitutions at adjacent positions, necessitating careful deprotection protocols (e.g., TBAF in THF) [6].
For dichlorinated intermediates, temporary protection of amine groups is critical. The 2-hydroxyacetyl group has emerged as a versatile option due to its ease of removal under mild acidic conditions, as shown in enantioselective syntheses of benzo-fused N-heterocycles [5]. This group’s hydrogen-bonding capability also enhances stereochemical control during cyclization [5].
Key Considerations for Protective Groups:
Introducing chlorine atoms at the 2- and 4-positions of the pyrimidine ring demands precise catalytic methods. Phosphorus(V) oxychloride (POCl₃) is the reagent of choice for chlorinating pyrimidinone precursors, as evidenced by the synthesis of 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives [6]. Under reflux conditions, POCl₃ converts carbonyl groups to chlorides with >90% efficiency, though over-chlorination risks necessitate strict temperature control [6].
Transition-metal catalysis offers alternatives for selective chlorination. Copper(II) triflate (Cu(OTf)₂) has been employed in electrophilic chlorocarbocyclizations, enabling enantioselective formation of dichlorinated N-heterocycles [5]. This method avoids harsh conditions and improves stereochemical outcomes, though substrate scope remains limited to electron-rich aromatics [5].
Optimized Chlorination Protocol:
Benzyl esterification of the pyrrolo[3,4-d]pyrimidine-6-carboxylate intermediate is achieved through two primary routes: (1) direct alkylation of carboxylate salts with benzyl halides, or (2) coupling reactions using benzyl alcohol derivatives.
Direct Alkylation:
Coupling Reactions:
Table 2: Benzyl Esterification Efficiency Comparison
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct alkylation | BnBr, K₂CO₃, DMF | 78 | 95 [6] |
| Steglich esterification | DCC, DMAP, BnOH | 72 | 98 [4] |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate through both proton and carbon-13 analyses. The compound exhibits characteristic spectral features that confirm its heterocyclic framework and functional group composition [1] [2].
The proton Nuclear Magnetic Resonance spectrum displays distinctive resonances attributable to the multiple aromatic and aliphatic environments within the molecular structure. The pyrimidine ring system manifests as a characteristic singlet in the aromatic region at 8.2-8.5 parts per million, corresponding to the single proton at position 1 of the pyrimidine core [3]. This downfield chemical shift reflects the electron-withdrawing influence of the chlorine substituents at positions 2 and 4, which significantly deshield the aromatic proton through inductive effects [4].
The pyrrolidine ring system contributes characteristic methylene resonances appearing as complex multipets between 4.5-4.8 parts per million. These signals correspond to the protons on carbons 5 and 7 of the dihydropyrrolo moiety, which experience deshielding due to their proximity to the electron-withdrawing nitrogen atom [1] [2]. The multiplicities observed reflect the geminal and vicinal coupling patterns characteristic of five-membered ring systems.
The benzyl carboxylate substituent provides multiple aromatic signals clustered between 7.3-7.4 parts per million, representing the overlapping resonances of the monosubstituted benzene ring protons [5]. The benzyl methylene bridge appears as a characteristic singlet at 5.2-5.4 parts per million, positioned downfield due to the combined deshielding effects of both the aromatic ring and the adjacent oxygen atom [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework through distinct chemical shift patterns. The quaternary carbons of the pyrimidine ring system exhibit characteristic downfield resonances, with the chlorinated carbons at positions 2 and 4 appearing between 152-162 parts per million [6]. These chemical shifts reflect the significant deshielding caused by the electronegative chlorine substituents and the aromatic character of the pyrimidine system [7].
The carboxyl carbonyl carbon displays a characteristic resonance between 155-158 parts per million, consistent with ester functionality [5]. This chemical shift position distinguishes it from other carbonyl-containing functional groups and confirms the carboxylate ester linkage. The pyrrolidine methylene carbons appear in the aliphatic region between 45-50 parts per million, while the benzyl aromatic carbons cluster around 128-140 parts per million [5].
Table 1: Proton Nuclear Magnetic Resonance Chemical Shift Assignments
| Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1 (Pyrimidine) | 8.2-8.5 | s | Aromatic proton on pyrimidine ring |
| H-7 (Pyrrolidine) | 4.5-4.8 | m | Methylene protons adjacent to nitrogen |
| H-5 (Pyrrolidine) | 4.5-4.8 | m | Methylene protons adjacent to nitrogen |
| H-2' (Benzyl) | 7.3-7.4 | m | Aromatic protons on benzyl ring |
| H-3'/5' (Benzyl) | 7.3-7.4 | m | Aromatic protons on benzyl ring |
| H-4' (Benzyl) | 7.3-7.4 | m | Aromatic protons on benzyl ring |
| OCH2 (Benzyl) | 5.2-5.4 | s | Benzyl methylene bridge |
Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments
| Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-2 (Pyrimidine) | 158-162 | Chlorinated carbon |
| C-4 (Pyrimidine) | 152-156 | Chlorinated carbon |
| C-5 (Pyrimidine) | 120-125 | Pyrimidine carbon |
| C-6 (Pyrimidine) | 145-150 | Pyrimidine carbon |
| C-7 (Pyrrolidine) | 45-50 | Pyrrolidine methylene carbon |
| C-5 (Pyrrolidine) | 45-50 | Pyrrolidine methylene carbon |
| C=O (Carboxyl) | 155-158 | Carboxyl carbonyl carbon |
| C-1' (Benzyl) | 135-140 | Quaternary aromatic carbon |
| C-2'/6' (Benzyl) | 128-130 | Aromatic carbons |
| C-3'/5' (Benzyl) | 128-130 | Aromatic carbons |
| C-4' (Benzyl) | 128-130 | Aromatic carbon |
| OCH2 (Benzyl) | 66-68 | Benzyl methylene carbon |
Fourier-Transform Infrared spectroscopy provides detailed vibrational information that elucidates the functional group composition and molecular interactions within Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes throughout the molecular framework [8] [9].
The aromatic carbon-hydrogen stretching vibrations appear in the region between 3050-3100 wavenumbers, manifesting as medium-intensity absorptions characteristic of the benzyl aromatic system [10] [11]. These vibrations reflect the in-plane stretching of the aromatic carbon-hydrogen bonds and provide confirmation of the aromatic character within the benzyl substituent. The aliphatic carbon-hydrogen stretching modes of the pyrrolidine ring system contribute absorptions between 2950-3000 wavenumbers, displaying medium intensity and confirming the saturated methylene groups [12].
The most prominent feature in the infrared spectrum appears between 1740-1750 wavenumbers, corresponding to the carbonyl stretching vibration of the ester functional group [13]. This strong absorption band confirms the carboxylate ester linkage and exhibits the characteristic frequency range expected for benzyl esters. The position and intensity of this band provide unambiguous identification of the ester functionality within the molecular structure [13].
The pyrimidine ring system contributes characteristic carbon-nitrogen stretching vibrations between 1600-1650 wavenumbers [14] [8]. These strong absorptions reflect the aromatic character of the heterocyclic system and the presence of multiple carbon-nitrogen double bonds within the pyrimidine framework. The aromatic carbon-carbon stretching vibrations appear between 1550-1580 wavenumbers as medium-intensity bands, confirming the aromatic nature of both the pyrimidine and benzyl ring systems [15].
The carbon-hydrogen bending vibrations of the aromatic systems manifest between 1450-1500 wavenumbers as medium-intensity absorptions. These in-plane bending modes provide additional confirmation of the aromatic character and complement the stretching vibrations observed at higher frequencies [16]. The carbon-nitrogen stretching vibrations of the heterocyclic system appear between 1350-1400 wavenumbers, reflecting the multiple nitrogen-containing bonds within the pyrrolo[3,4-d]pyrimidine core [8].
The carbon-oxygen stretching vibrations of the ester linkage contribute strong absorptions between 1200-1250 wavenumbers [13]. These vibrations confirm the presence of the carbon-oxygen bond connecting the carboxyl group to the benzyl substituent and provide complementary evidence for the ester functionality alongside the carbonyl stretching band.
The carbon-chlorine stretching vibrations appear as medium-intensity absorptions between 800-850 wavenumbers, confirming the presence of the chlorine substituents at positions 2 and 4 of the pyrimidine ring [14] [9]. These characteristic frequencies reflect the carbon-chlorine bond strength and provide direct evidence for the halogen substitution pattern. The aromatic out-of-plane carbon-hydrogen bending vibrations manifest between 750-800 wavenumbers as medium-intensity bands, while the carbon-chlorine bending modes contribute weaker absorptions between 650-700 wavenumbers [10].
Table 3: Fourier-Transform Infrared Vibrational Frequency Assignments
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Assignment |
|---|---|---|---|
| 3050-3100 | C-H stretching (aromatic) | Medium | Benzyl aromatic C-H bonds |
| 2950-3000 | C-H stretching (aliphatic) | Medium | Pyrrolidine aliphatic C-H bonds |
| 1740-1750 | C=O stretching (ester) | Strong | Carboxylate ester carbonyl |
| 1600-1650 | C=N stretching (pyrimidine) | Strong | Pyrimidine ring C=N bonds |
| 1550-1580 | C=C stretching (aromatic) | Medium | Aromatic C=C bonds in benzyl and pyrimidine |
| 1450-1500 | C-H bending (aromatic) | Medium | Aromatic C-H bending vibrations |
| 1350-1400 | C-N stretching | Medium | C-N bonds in heterocyclic system |
| 1200-1250 | C-O stretching | Strong | C-O bonds in ester linkage |
| 800-850 | C-Cl stretching | Medium | C-Cl bonds at positions 2 and 4 |
| 750-800 | C-H out-of-plane bending | Medium | Aromatic out-of-plane deformations |
| 650-700 | C-Cl bending | Weak | C-Cl bending modes |
Mass spectrometry provides detailed fragmentation information that elucidates the structural features and stability patterns of Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate under electron impact conditions. The mass spectral fragmentation follows predictable pathways based on the molecular structure and the relative stability of resulting fragment ions [17] [18].
The molecular ion peak appears at mass-to-charge ratio 324, corresponding to the complete molecular formula C14H11Cl2N3O2 [19] [20]. This molecular ion exhibits moderate stability under electron impact conditions, with sufficient abundance to serve as the base peak in the mass spectrum. The molecular ion provides direct confirmation of the molecular weight and elemental composition of the target compound.
The primary fragmentation pathway involves the loss of the benzyl radical (C7H7) from the molecular ion, resulting in a significant fragment at mass-to-charge ratio 233 [17]. This fragmentation represents the cleavage of the ester bond connecting the carboxyl group to the benzyl substituent, reflecting the relatively weak nature of this linkage under electron impact conditions. The resulting fragment retains the pyrrolo[3,4-d]pyrimidine core with the carboxyl functionality intact.
Secondary fragmentation of the initial benzyl loss fragment proceeds through the elimination of carbon dioxide, producing a fragment at mass-to-charge ratio 189 [17]. This decarboxylation process reflects the instability of the carboxyl group following the initial ester bond cleavage and represents a common fragmentation pattern for carboxylic acid derivatives under mass spectrometric conditions.
A parallel fragmentation pathway involves the simultaneous loss of the entire benzyl carboxyl group (C6H5CH2O2) from the molecular ion, resulting in a fragment at mass-to-charge ratio 161 [18]. This fragmentation represents the complete elimination of the ester substituent and provides direct access to the pyrrolo[3,4-d]pyrimidine core structure. The relative abundance of this fragment reflects the stability of the heterocyclic framework following ester cleavage.
The benzyl radical that is eliminated during the primary fragmentation undergoes subsequent rearrangement to form the tropylium ion (C7H7+) at mass-to-charge ratio 91 [18]. This highly stable seven-membered aromatic cation represents one of the most abundant fragments in the mass spectrum and serves as a characteristic marker for benzyl-containing compounds. The tropylium ion formation reflects the favorable thermodynamics of this rearrangement process.
Additional aromatic fragments include the phenyl cation (C6H5+) at mass-to-charge ratio 77 and the cyclopentadienyl cation (C5H5+) at mass-to-charge ratio 65 [18]. These fragments arise from further decomposition of the benzyl-derived species and provide additional structural confirmation. The relative abundances of these fragments reflect their thermodynamic stabilities and formation kinetics under the experimental conditions.
Table 4: Mass Spectrometric Fragmentation Patterns
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation | Assignment |
|---|---|---|---|
| 324 | 100 | [M]+ | Molecular ion peak |
| 233 | 45 | [M-C7H7]+ | Loss of benzyl radical |
| 189 | 25 | [M-C7H7-CO2]+ | Loss of benzyl radical and CO2 |
| 161 | 15 | [M-C6H5CH2O2]+ | Loss of benzyl carboxyl group |
| 91 | 80 | [C7H7]+ | Tropylium ion from benzyl |
| 77 | 35 | [C6H5]+ | Phenyl cation |
| 65 | 20 | [C5H5]+ | Cyclopentadienyl cation |
Computational modeling through Density Functional Theory calculations provides comprehensive insight into the electronic structure, molecular orbital characteristics, and reactivity parameters of Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate. The theoretical analysis employs multiple computational methods to ensure accuracy and reliability of the predicted electronic properties [21] [22].
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide fundamental insight into the electronic behavior and chemical reactivity of the compound [23] [24]. Calculations performed using the B3LYP functional with 6-31G(d,p) basis set yield a Highest Occupied Molecular Orbital energy of -6.45 electron volts and a Lowest Unoccupied Molecular Orbital energy of -2.78 electron volts, resulting in an energy gap of 3.67 electron volts [21] [25]. This energy gap indicates moderate chemical stability and suggests the compound exhibits semiconductor-like electronic behavior.
Enhanced basis set calculations using 6-311++G(d,p) provide refined energy values while maintaining the same energy gap, demonstrating the consistency of the electronic structure predictions [26] [22]. The Highest Occupied Molecular Orbital energy shifts to -6.52 electron volts, while the Lowest Unoccupied Molecular Orbital energy becomes -2.85 electron volts. These values reflect the improved description of diffuse electronic states provided by the augmented basis set functions.
Alternative functional calculations using M06-2X/6-311++G(d,p) yield significantly different orbital energies, with a Highest Occupied Molecular Orbital energy of -7.15 electron volts and a Lowest Unoccupied Molecular Orbital energy of -2.21 electron volts [25]. This functional produces a larger energy gap of 4.94 electron volts, reflecting the enhanced treatment of electron correlation and exchange interactions inherent in the M06-2X methodology.
The dipole moment calculations reveal significant molecular polarity, with values ranging from 3.95 to 4.18 Debye units depending on the computational method employed [27] [26]. This substantial dipole moment reflects the asymmetric charge distribution resulting from the chlorine substituents, the heterocyclic nitrogen atoms, and the polar ester functionality. The calculated dipole moments suggest strong intermolecular interactions and solvent-dependent behavior.
Chemical reactivity parameters derived from the frontier orbital energies provide quantitative measures of molecular reactivity and stability [26] [28]. The ionization potential, equivalent to the negative of the Highest Occupied Molecular Orbital energy, ranges from 6.45 to 7.15 electron volts, indicating moderate resistance to electron removal. The electron affinity, corresponding to the negative of the Lowest Unoccupied Molecular Orbital energy, varies from 2.21 to 2.85 electron volts, suggesting moderate electron-accepting capability.
Chemical hardness, calculated as half the difference between ionization potential and electron affinity, provides a measure of molecular stability against chemical perturbations [26] [28]. Values ranging from 1.84 to 2.47 electron volts indicate moderate hardness and suggest the compound exhibits intermediate reactivity characteristics. The corresponding chemical softness values, calculated as the reciprocal of chemical hardness, range from 0.40 to 0.54 electron volts⁻¹.
Electronegativity values, determined as the average of ionization potential and electron affinity, remain relatively consistent across computational methods at approximately 4.6-4.7 electron volts [26]. These values reflect the overall electron-attracting capability of the molecule and provide insight into its behavior in intermolecular interactions and chemical reactions.
Table 5: Computational Electronic Properties
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
|---|---|---|---|
| HOMO Energy (eV) | -6.45 | -6.52 | -7.15 |
| LUMO Energy (eV) | -2.78 | -2.85 | -2.21 |
| Energy Gap (eV) | 3.67 | 3.67 | 4.94 |
| Dipole Moment (Debye) | 4.12 | 4.18 | 3.95 |
| Ionization Potential (eV) | 6.45 | 6.52 | 7.15 |
| Electron Affinity (eV) | 2.78 | 2.85 | 2.21 |
| Chemical Hardness (eV) | 1.84 | 1.84 | 2.47 |
| Chemical Softness (eV⁻¹) | 0.54 | 0.54 | 0.40 |
| Electronegativity (eV) | 4.62 | 4.69 | 4.68 |